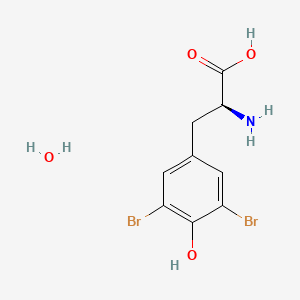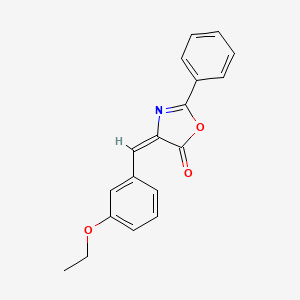
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate is a chemical compound that belongs to the class of amino acids It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate typically involves the bromination of a precursor compound followed by amino acid coupling. One common method involves the bromination of 4-hydroxyphenylalanine using bromine in an aqueous medium, followed by purification and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and drying to obtain the final product in its hydrated form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form dehalogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated phenylalanine derivatives.
Substitution: Formation of substituted phenylalanine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.
2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium(II) complexes: Studied for their DNA-binding and cytotoxic properties.
Uniqueness
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate is unique due to its specific amino acid backbone combined with brominated phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H11Br2NO4 |
|---|---|
Molekulargewicht |
357.00 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H9Br2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m0./s1 |
InChI-Schlüssel |
AHVWYAAFMAVNCY-FJXQXJEOSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N.O |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)


![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)
![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)



![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B11961676.png)

![2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11961682.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)

![3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid](/img/structure/B11961696.png)
